1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 2,1,3-benzothiadiazole sulfonyl group at the 4-position and a 3-methylbutan-1-one moiety at the 1-position. The sulfonyl group enhances polarity and may influence solubility and binding affinity to biological targets.
Properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11(2)10-14(20)18-6-8-19(9-7-18)24(21,22)13-5-3-4-12-15(13)17-23-16-12/h3-5,11H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLINHXQEUXWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-mercaptoaniline with acid chlorides.
Sulfonylation: The benzothiadiazole is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Piperazine Ring Formation: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Attachment of the Butanone Side Chain: Finally, the piperazinyl derivative is reacted with 3-methylbutan-1-one under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Piperazine-Based Urea Derivatives ()
Compounds 11a–11o in are urea derivatives with a piperazine-linked thiazolylphenyl scaffold. Key differences from the target compound include:
- Core Functional Group : Urea (-NH-C(=O)-NH-) vs. ketone (-C(=O)-) in the target compound. Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar targets like enzymes or receptors.
- Substituents : The arylurea moieties in 11a–11o feature halogenated (e.g., Cl, F), trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups, influencing electronic and steric properties. In contrast, the target compound’s benzothiadiazole sulfonyl group introduces a larger conjugated system and stronger electron-withdrawing effects.
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| 11a | Urea | 3-Fluorophenyl | 484.2 | 85.1 |
| 11m | Urea | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
| Target | Ketone | Benzothiadiazole sulfonyl | ~400–450 (estimated) | N/A |
Benzotriazole and Pyrazole Derivatives ()
Compounds 25g, 25h, 25i, and 29a in incorporate benzotriazole or pyrazole rings linked to piperidine/piperazine. Notable distinctions:
- Heterocyclic Systems : Benzotriazole (N-rich) and pyrazole (5-membered ring with two adjacent N atoms) vs. benzothiadiazole (S- and N-containing). Benzothiadiazole’s sulfur atom may enhance stability and alter redox properties.
- The target compound’s sulfonyl group is less reactive but may improve metabolic stability.
Benzoxadiazole Derivatives ()
The benzoxadiazole derivative in (I ) shares a structural motif with the target compound but replaces sulfur with oxygen in the heterocycle. Key implications:
Arylpiperazine Derivatives ( and )
- : 1-(4-{3-[(2-Furylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-3-methylbutan-1-one (C₂₀H₂₆N₄O₄, 386.45 g/mol) shares the 3-methylbutanone moiety but replaces benzothiadiazole sulfonyl with a nitroaryl-furylmethylamino group. The nitro group may confer redox activity, while the furan ring could participate in π-stacking .
- : RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) features a thiophene and trifluoromethylphenyl group. The CF₃ group enhances hydrophobicity and metabolic resistance, whereas the target compound’s sulfonyl group increases polarity .
Biological Activity
The compound 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes a benzothiadiazole moiety and a piperazine ring, which are known to contribute to various pharmacological properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The IUPAC name is [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one . The structural characteristics of this compound suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
| InChI Key | ZFXFPTQIFXUKKP-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems. The benzothiadiazole moiety can engage in π-stacking interactions with aromatic residues in proteins, while the piperazine ring enhances binding affinity to various receptors and enzymes. This dual functionality may lead to modulation of cellular pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that compounds containing benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains, demonstrating promising results that warrant further investigation into the specific activity of this compound.
Antioxidant Properties
Another area of interest is the antioxidant activity attributed to this compound. Studies suggest that benzothiadiazole derivatives can scavenge free radicals effectively, thereby providing protective effects against oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of related compounds in vitro. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Antioxidant Activity
In another study focusing on antioxidant activity, the compound showed a notable ability to reduce oxidative stress markers in cultured human cells. The results indicated a dose-dependent response in scavenging assays.
| Concentration (μM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
